molecular formula C9H6F4O3 B13325848 2-Fluoro-3-methoxy-4-(trifluoromethyl)benzoic acid

2-Fluoro-3-methoxy-4-(trifluoromethyl)benzoic acid

Cat. No.: B13325848
M. Wt: 238.14 g/mol
InChI Key: OXYXTEXYEBKUKD-UHFFFAOYSA-N
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Description

2-Fluoro-3-methoxy-4-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C9H6F4O3 It is a derivative of benzoic acid, characterized by the presence of fluorine, methoxy, and trifluoromethyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-methoxy-4-(trifluoromethyl)benzoic acid can be achieved through several methods. One common approach involves the use of Suzuki-Miyaura coupling reactions, which are widely applied for forming carbon-carbon bonds. This method typically involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-methoxy-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

2-Fluoro-3-methoxy-4-(trifluoromethyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methoxy-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The methoxy group can also influence its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-3-methoxy-4-(trifluoromethyl)benzoic acid is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and physical properties.

Properties

Molecular Formula

C9H6F4O3

Molecular Weight

238.14 g/mol

IUPAC Name

2-fluoro-3-methoxy-4-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C9H6F4O3/c1-16-7-5(9(11,12)13)3-2-4(6(7)10)8(14)15/h2-3H,1H3,(H,14,15)

InChI Key

OXYXTEXYEBKUKD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1F)C(=O)O)C(F)(F)F

Origin of Product

United States

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